Tris[4-(2-thienyl)phenyl]amine
Overview
Description
Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .
Synthesis Analysis
The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .
Molecular Structure Analysis
The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .
Chemical Reactions Analysis
Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .
Physical And Chemical Properties Analysis
Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .
Scientific Research Applications
High-Contrast Electrochromic Devices
- Scientific Field: Material Science
- Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers are used as promising anodic layers in high-contrast electrochromic devices .
- Methods of Application: These copolymers were deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The color changes of the films were investigated using spectroelectrochemical characterizations .
- Results: The P(TTPA-co-DIT) film displayed more color changes than the P(TTPA-co-BDTA) film . The maximum coloration efficiency (η) of P(TTPA-co-DIT) and P(TTPA-co-BDTA) films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively .
OLEDs and Organic Solar Cells
- Scientific Field: Optoelectronics
- Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in organic light-emitting diodes (OLEDs) and organic solar cells .
- Methods of Application: The specific methods of application in OLEDs and organic solar cells are not provided in the source .
- Results: The specific results or outcomes obtained in OLEDs and organic solar cells are not provided in the source .
Covalent Organic Frameworks (COFs)
- Scientific Field: Material Science
- Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in covalent organic frameworks (COFs) .
- Methods of Application: The specific methods of application in COFs are not provided in the source .
- Results: The specific results or outcomes obtained in COFs are not provided in the source .
Future Directions
properties
IUPAC Name |
4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPFPUHRRPAXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142807-64-5 | |
Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00571346 | |
Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(2-thienyl)phenyl]amine | |
CAS RN |
142807-63-4 | |
Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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